![molecular formula C13H13N5O3 B362758 7-(3-羟基苯基)-5-甲基-4,7-二氢四氮唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 457951-26-7](/img/structure/B362758.png)

7-(3-羟基苯基)-5-甲基-4,7-二氢四氮唑并[1,5-a]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

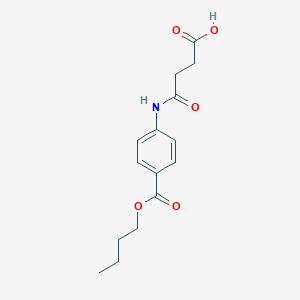

“Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C13H13N5O3 . It has an average mass of 287.274 Da and a monoisotopic mass of 287.101837 Da .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported in the literature . These compounds were designed, synthesized, and characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 426.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 211.5±31.5 °C .科学研究应用

抗癌研究

嘧啶衍生物因其潜在的抗癌特性而被研究。 例如,噻唑并嘧啶衍生物对人癌细胞系和原代CLL细胞表现出优异的抗癌活性,通过抑制CDK酶导致细胞凋亡 .

稳定衍生物的合成

从碳水化合物合成稳定衍生物是一个重要的研究领域。 例如,5-HMF衍生物已通过在DMSO中由果糖合成,随后进行Wittig反应 . 此过程可能类似于合成所讨论化合物稳定的衍生物。

抗纤维化活性

已发现新型嘧啶衍生物表现出抗纤维化活性,其中一些化合物的活性优于已知的抗纤维化药物 . 这表明所讨论的化合物有可能被研究用于其抗纤维化应用。

神经保护应用

一些嘧啶衍生物已被评估其神经保护作用。 例如,在药理学评估中发现与所请求的化合物类似的化合物可减少MPTP诱导的死亡 . 这表明该化合物可以研究其神经保护特性。

未来方向

The future research directions could involve further investigation into the biological activities of this compound. For instance, its potential neuroprotective and anti-inflammatory properties could be explored further . Additionally, its potential applications in other areas could also be investigated.

作用机制

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .

Mode of Action

The compound interacts with its targets (ATF4 and NF-kB proteins) through a favorable interaction with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The NF-kB pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s molecular formula isC13H13N5O3 , which suggests it has a moderate size and polarity, potentially impacting its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

生化分析

Biochemical Properties

Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially affecting cellular processes .

Cellular Effects

Pyrimidine derivatives have been associated with various cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is not well established. Pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate are not well characterized. Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

属性

IUPAC Name |

methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-4-3-5-9(19)6-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEZJWFTRHIVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)

![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)

![2-(4-isopropyl-3-methylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B362695.png)

![7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362699.png)

![5-{[3-(diethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B362701.png)

![6-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-1,2,4-triazin-5-ol](/img/structure/B362706.png)

![2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B362707.png)

![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid](/img/structure/B362713.png)

![5-Ethyl-3-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B362725.png)

![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B362727.png)